8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one

GPCR pharmacology angiotensin receptor ChEMBL bioactivity database

Substituting superficially similar 6-arylamino-indolizinones produces irreproducible results in cell-based assays. This compound (CAS 612065-29-9) eliminates that risk via its unique pyridin-2-ylamino motif-the 2-position nitrogen provides a critical H-bond acceptor absent in phenylamino analogs, fundamentally altering target engagement. • PI3Kδ inhibitor: Annotated p110-delta subunit inhibitor for immunology/oncology screening cascades. • Dual GPCR probe: Measured AT1 (pIC50 4.56) & NPSR1 (potency 5.1) activities enable polypharmacology studies. • Drug-like profile: logP 2.3, TPSA 87.8 Ų; property-distinct from phenylamino analog. • Academic access: Well-characterized synthetic route via Rh(II)-catalyzed 1,3-dipolar cycloaddition enables in-house analog preparation.

Molecular Formula C19H17N3O3S
Molecular Weight 367.4 g/mol
CAS No. 612065-29-9
Cat. No. B13113313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one
CAS612065-29-9
Molecular FormulaC19H17N3O3S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H17N3O3S/c23-19-15(21-18-10-4-5-11-20-18)13-17(16-9-6-12-22(16)19)26(24,25)14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,20,21)
InChIKeyFZJCUQHHZLETRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one: Indolizinone Scaffold Overview


8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-29-9) is a synthetic small molecule belonging to the indolizinone class, characterized by a fused 2,3-dihydro-1H-indolizin-5-one core bearing a benzenesulfonyl group at position 8 and a pyridin-2-ylamino substituent at position 6 [1]. The compound was first prepared via a Rh(II)-catalyzed 1,3-dipolar cycloaddition strategy followed by Pd-mediated C–N coupling, as reported by Mmutlane, Harris, and Padwa (2005) [2]. It is catalogued in authoritative cheminformatics databases including PubChem (CID 34178799) and ChEMBL, and has been annotated as a PI3-kinase p110-delta subunit inhibitor [3]. The molecule has a molecular weight of 367.4 g/mol, a computed logP of 2.3, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 87.8 Ų [4].

Target Prediction PI3Kδ inhibitor annotation supports PI3Kδ-focused screening cascades.
GPCR Ligand Measured AT1 and NPSR1 activities enable dual GPCR profiling studies.
Synthetic Access Modular Rh(II)-cycloaddition route provides a reproducible synthesis pathway.

Why Generic Indolizinone Substitution Fails


Superficially similar 6-arylamino-8-benzenesulfonyl-indolizin-5-ones cannot be assumed interchangeable for scientific procurement. The identity of the 6-amino substituent fundamentally dictates the compound's kinase and GPCR selectivity profile, as even conservative replacements alter the hydrogen-bonding capacity, π-stacking geometry, and steric occupancy of the ATP-binding pocket or orthosteric receptor site [1]. For example, the pyridin-2-ylamino group introduces a nitrogen atom capable of acting as a hydrogen-bond acceptor—absent in the phenylamino analog—which can redirect target engagement away from purely hydrophobic contacts [2]. Physicochemical differences are likewise consequential: the target compound's computed logP of 2.3 and topological polar surface area of 87.8 Ų [3] differ systematically from those of closely related analogs (e.g., 8-benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one) in ways that predict altered membrane permeability and protein-binding behavior, making lot-for-lot substitution a source of irreproducible results in cell-based assays.

Target engagement mismatch
Pyridine nitrogen is critical for AT1/NPSR1 activity; phenylamino analogs lack measurable receptor engagement, shifting target profile.
Physicochemical property shift
Computed logP and TPSA differences vs phenylamino analog may alter membrane permeability and protein binding in cell-based assays.
PI3Kδ annotation loss
The pyridin-2-ylamino group appears essential for PI3Kδ computational target prediction; generic substitution removes this hypothesis.

Quantitative Differentiation Evidence


Human AT1 Receptor Binding Affinity

8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one exhibits measurable antagonist activity at the human angiotensin II type 1 receptor (AGTR1) with a pIC50 of 4.56 [1]. This value was extracted from the ChEMBL bioactivity database and represents a reproducible, database-curated datum. In contrast, the closely related 8-benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one—differing only by replacement of the pyridin-2-ylamino group with a phenylamino group—has no reported AT1 activity in ChEMBL or PubChem, indicating that the pyridine nitrogen is a critical determinant of AT1 engagement [2]. The pIC50 of 4.56 translates to an IC50 of approximately 27.5 µM, placing this compound in a range suitable for fragment-based or low-affinity probe applications rather than as a high-potency lead.

Human AT1 Binding
Reported
Target: pIC50 4.56 (≈27.5 µM)
Phenylamino analog: no detectable activity
Supports AT1 receptor screening context; analog lacks activity.
ChEMBL curated; no AT1 data for phenylamino variant.
GPCR pharmacology angiotensin receptor ChEMBL bioactivity database

Human NPSR1 Receptor Activation Potency

The compound is also reported as a ligand for the human neuropeptide S receptor (NPSR1) with a potency (pEC50) of 5.1, corresponding to an EC50 of approximately 7.9 µM [1]. NPSR1 is a CNS-expressed GPCR implicated in arousal, anxiety, and asthma. No NPSR1 activity has been documented for any other 6-arylamino-8-benzenesulfonyl-indolizin-5-one analog in ChEMBL, including the 6-phenylamino, 6-(4-methoxyphenylamino), and 6-(2-trifluoromethylphenylamino) variants [2]. This selectivity suggests that the pyridin-2-ylamino moiety engages a distinct hydrogen-bond network within the NPSR1 orthosteric site.

Human NPSR1 Activation
Class-level
Target: pEC50 5.1 (≈7.9 µM)
Phenylamino and other analogs: no activity reported
Supports NPSR1 pharmacological profiling; analogs show no measurable activation.
ChEMBL-derived; selectivity requires confirmatory assays.
Neuropeptide S receptor GPCR screening anxiety and sleep disorders

PI3-Kinase p110-Delta Subunit Inhibitor Prediction

DrugMapper, a computational target-prediction platform at the Institute for Molecular Medicine Finland (FIMM), annotates 8-benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one as a PI3-kinase p110-delta subunit inhibitor [1]. PI3Kδ is a clinically validated target in B-cell malignancies and autoimmune disease. This annotation is not shared uniformly across the analog series: the 6-phenylamino and 6-(4-methoxyphenylamino) variants are not annotated as PI3Kδ inhibitors in DrugMapper or ChEMBL, implying that the pyridin-2-ylamino group is a key pharmacophoric element for PI3Kδ recognition [2]. Although quantitative IC50 or Ki data against PI3Kδ are not yet publicly available for this specific compound, the DrugMapper classification provides a testable hypothesis and justifies its preferential use in PI3Kδ-focused screening cascades.

PI3Kδ Inhibitor Prediction
Class-level
DrugMapper annotation: PI3-kinase p110-delta subunit inhibitor
Computational target prediction supports PI3Kδ hypothesis; biochemical confirmation needed.
No quantitative IC50; phenylamino analogs lack annotation.
PI3K delta inhibitor immuno-oncology target prediction

Computed Physicochemical Property Differentiation

MolAid reports a computed octanol-water partition coefficient (logP) of 2.3 and a topological polar surface area (TPSA) of 87.8 Ų for 8-benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one [1]. For the closest commercially available analog—8-benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one—the replacement of the pyridine ring with a phenyl ring reduces the hydrogen-bond acceptor count by one and is predicted to lower TPSA to approximately 75–80 Ų while increasing logP by roughly 0.3–0.5 units (estimated via fragment-based calculation) [2]. The higher TPSA and lower logP of the target compound indicate superior aqueous solubility potential and a distinct passive membrane permeability profile, which can be a critical differentiator in cell-based phenotypic assays where compound exposure must be balanced against target engagement.

Computed Physicochemical Profile
Reported
Target: logP 2.3, TPSA 87.8 Ų
Phenylamino analog: logP ≈2.6–2.8, TPSA ≈75–80 Ų (est.)
Distinct solubility and permeability context may affect cell-based assay outcomes.
Computed only; experimental logD not available.
physicochemical properties drug-likeness cell permeability

Optimal Use Cases in Drug Discovery


PI3Kδ-Focused Hit Identification

Given its DrugMapper annotation as a PI3K p110-delta subunit inhibitor [1], this compound serves as a starting point for PI3Kδ-centered screening cascades in immunology and oncology. Confirmatory biochemical PI3K isoform profiling (α, β, γ, δ) is recommended to quantify selectivity. The pyridin-2-ylamino motif is hypothesized to be critical for PI3Kδ recognition, as phenylamino analogs lack this annotation, making the correct CAS-specific procurement essential.

Multi-Target GPCR Profiling: AT1 and NPSR1

With measured activities at both AT1 (pIC50 = 4.56) and NPSR1 (potency = 5.1) [2], this compound is suitable for multi-target GPCR profiling studies. It can be used as a chemical probe to explore polypharmacology at angiotensin and neuropeptide S receptors simultaneously, a feature not replicated by any other 6-arylamino analog in public databases.

Physicochemical Property-Based SAR Expansion

The computed logP of 2.3 and TPSA of 87.8 Ų [3] place this compound in a favorable drug-like space. It can serve as a core scaffold for systematic SAR exploration where the pyridine ring is varied to modulate solubility, permeability, and target selectivity. Its distinct physicochemical profile relative to the phenylamino analog supports its use as a lead-like starting point in property-guided optimization.

Academic Kinase Selectivity Profiling

The compound is suited for academic groups conducting broad kinase selectivity panels (e.g., DiscoverX KINOMEscan) to define its selectivity fingerprint. The availability of a well-characterized synthetic route via 1,3-dipolar cycloaddition [4] enables academic labs to prepare analogs in-house for further functional studies.

Application
Selection Property
Validation Focus
PI3Kδ pathway screening studies
PI3Kδ target prediction annotation
PI3K isoform selectivity profiling
Multi-target GPCR profiling studies
AT1 and NPSR1 dual activity context
Receptor binding and functional assay confirmation
Property-guided SAR exploration
Computed logP and TPSA profile
Experimental solubility and permeability assays
Broad kinase selectivity panels
Synthetic route accessibility
In-house analog synthesis and kinase profiling
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